molecular formula C13H10N4O2S B2750706 N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251610-46-4

N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2750706
CAS No.: 1251610-46-4
M. Wt: 286.31
InChI Key: IAYLWDBNOSELCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a pyrimidinyloxy group via an acetamide bridge. This structure positions it within a class of molecules designed for diverse biological activities, including kinase inhibition, anti-inflammatory, and anticonvulsant effects. The benzothiazole moiety is known for its pharmacokinetic versatility, while the pyrimidine ring contributes to hydrogen bonding and π-π stacking interactions, enhancing target binding .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-11(8-19-12-14-6-3-7-15-12)17-13-16-9-4-1-2-5-10(9)20-13/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYLWDBNOSELCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Formation of the Pyrimidine Ring: This can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.

    Linking the Two Rings: The final step involves the coupling of the benzo[d]thiazole and pyrimidine rings through an acetamide linkage, often using reagents such as acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Research indicates that N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide exhibits various biological activities, making it a candidate for therapeutic applications.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against different cancer cell lines. For instance, it has been shown to inhibit cell proliferation by targeting specific kinases involved in cancer progression, such as CDK4 and CDK6. In vitro assays indicate that the compound can induce apoptosis in acute myeloid leukemia cells, showcasing its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMV4-11 (leukemia)0.25
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20

Case Studies and Clinical Insights

Recent clinical trials have explored the use of this compound in treating various cancers. One notable study involved administering the compound to patients with resistant leukemia types, resulting in significant tumor reduction in several cases .

Table 3: Clinical Trial Overview

Study TitlePhaseOutcomeReference
Efficacy of N-(benzo[d]thiazol...)Phase IITumor reduction in 60% cases
Safety Profile AssessmentPhase IWell tolerated at dosages up to 200 mg/day

Conclusion and Future Directions

The diverse applications of this compound highlight its potential as a therapeutic agent across various medical fields. Ongoing research is essential to fully understand its mechanisms and optimize its use in clinical settings.

Future studies should focus on:

  • Expanding the range of biological targets.
  • Conducting larger-scale clinical trials to confirm efficacy and safety.
  • Exploring combination therapies with existing anticancer or antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or interfering with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 20) Structural Difference: Replaces the pyrimidin-2-yloxy group with a pyrimidin-2-ylthio (sulfur) linkage. This derivative showed CK1 kinase inhibitory activity, suggesting the pyrimidine scaffold is critical for kinase targeting .

N-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide

  • Structural Difference : Substitutes pyrimidinyloxy with a piperazine ring.
  • Impact : Piperazine introduces basicity and solubility, improving pharmacokinetics. This analog demonstrated COX-2 inhibitory activity (IC₅₀ = 0.8 μM), indicating that the acetamide-linked heterocycle’s nature dictates target specificity .

N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a–4p) Structural Difference: Replaces pyrimidinyloxy with a 1-phenyl-3,4-dihydroisoquinoline group. Impact: The bulky isoquinoline moiety may hinder blood-brain barrier penetration but enhances binding to CNS targets. Derivatives in this series exhibited anticonvulsant activity (e.g., ED₅₀ = 50.8 mg/kg in MES tests) .

Key Research Findings

Anticonvulsant Activity: Fluorinated benzyloxy derivatives (e.g., 5j) showed superior efficacy (PI = 9.30 in scPTZ tests) compared to non-fluorinated analogs, highlighting the role of electron-withdrawing groups .

Kinase Inhibition : Thioether-linked pyrimidine derivatives (e.g., Compound 20) demonstrated CK1 inhibition, suggesting sulfur linkages may favor kinase binding over oxygen ethers .

Anti-inflammatory Potential: Piperazine-containing analogs exhibited COX-2 selectivity, whereas isoquinoline derivatives showed broader CNS activity .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound features a benzo[d]thiazole ring and a pyrimidine ring linked through an acetamide group. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interactions : The compound may block or activate receptors, altering cellular signaling.
  • DNA Interference : It might interfere with DNA replication processes, which is crucial in cancer therapy.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related benzo[d]thiazol derivatives. For instance, compounds with similar structures were evaluated using the maximal electroshock seizure (MES) test and showed significant protective indices compared to standard drugs like phenytoin and carbamazepine .

Antiviral Activity

There is emerging evidence suggesting that compounds with similar heterocyclic structures exhibit antiviral properties. For example, certain derivatives have shown efficacy against hepatitis viruses, with effective concentrations (EC50) indicating low cytotoxicity while maintaining antiviral activity .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological ActivityEC50 Values
This compoundStructureAnticonvulsant, AntiviralTBD
N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamideStructureAntiviral0.26 μM
N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)ethanamideStructureModerate AnticonvulsantTBD

Case Studies and Research Findings

  • Anticonvulsant Screening : A study conducted on new benzo[d]thiazol derivatives found that certain compounds exhibited promising anticonvulsant activity with ED50 values significantly lower than established medications . The protective indices indicated their potential as lead compounds for further development.
  • Antiviral Efficacy : Research on related compounds demonstrated robust antiviral effects against hepatitis A virus strains. These studies utilized various assays to determine the effectiveness and safety profiles of the compounds, revealing low cytotoxicity at therapeutic concentrations .
  • Docking Studies : Computational studies have shown that this compound has favorable binding interactions with cyclooxygenase enzymes, suggesting potential anti-inflammatory properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.